molecular formula C11H9N5O2 B8677006 1-Methyl-5-phthalimidomethyltetrazole

1-Methyl-5-phthalimidomethyltetrazole

Cat. No.: B8677006
M. Wt: 243.22 g/mol
InChI Key: LSAYOKLEBDXEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-phthalimidomethyltetrazole is a useful research compound. Its molecular formula is C11H9N5O2 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

2-[(1-methyltetrazol-5-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C11H9N5O2/c1-15-9(12-13-14-15)6-16-10(17)7-4-2-3-5-8(7)11(16)18/h2-5H,6H2,1H3

InChI Key

LSAYOKLEBDXEPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-phthalimidomethyltetrazole (5 g; J. Org. Chem., 1959, 24, 1643), bis(tributyltin) oxide (11 ml) and methyl iodide (9 ml) was stirred vigorously at laboratory temperature for 3 days. The mixture was evaporated to dryness and the residue was washed with hexane and then triturated under ethanol. There was thus obtained as a white solid 1-methyl-5-phthalimidomethyltetrazole (3.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-(Chloromethyl)-1-methyl-1H-tetrazole (a crude product 6.9 g prepared in accordance with Chemical & Pharmaceutical Bulletin, 37(2), 322-6:1989), was dissolved in 50 mL of dimethylformamide and stirred with potassium phthalimide (5.00 g, 27.0 mmol) and sodium iodide (391 mg, 2.60 mmol) at room temperature for 17 hours. After completion of the reaction, the reaction solution was mixed with water and extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give the desired product (550 mg, 4% yield, two steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
391 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
4%

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